

# Application Notes and Protocols: Dirhodium Complexes for Carbene Transfer Reactions

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## Compound of Interest

Compound Name: *Dirhodium trisulphite*

Cat. No.: *B15176165*

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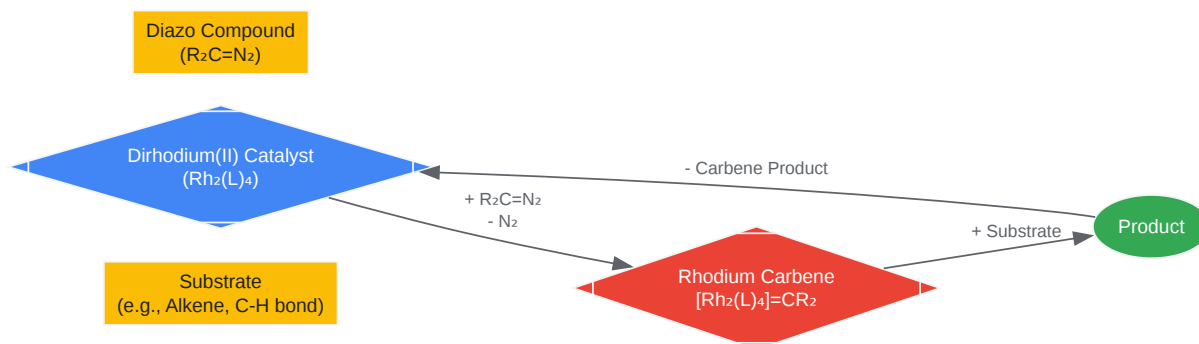
## Introduction

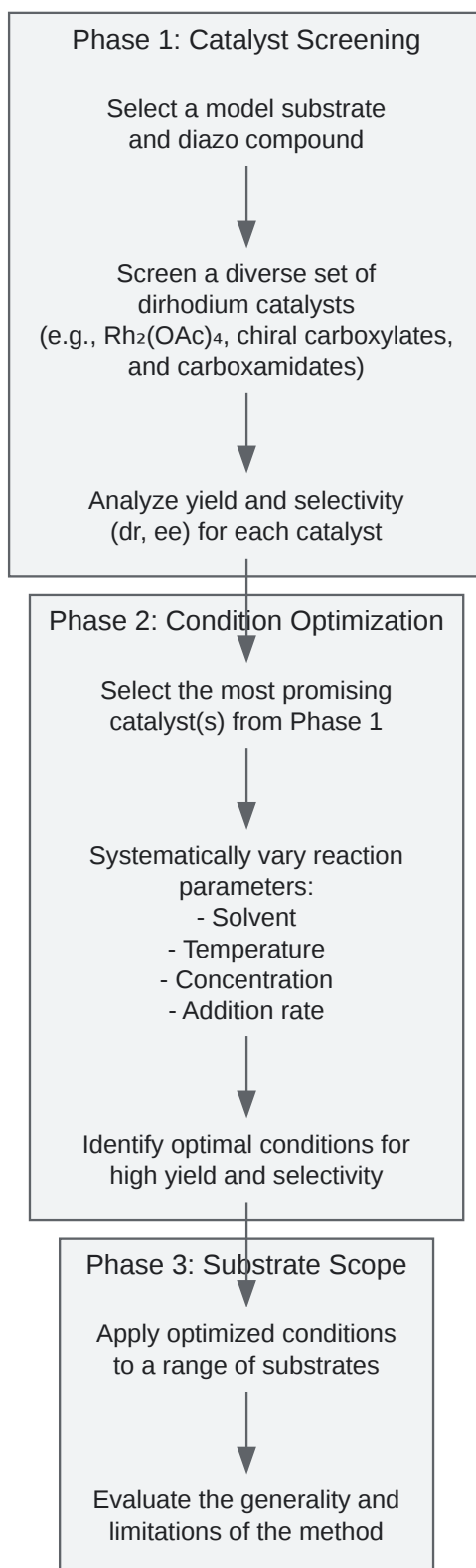
Dirhodium(II) paddlewheel complexes are exceptionally versatile and efficient catalysts for a variety of carbene transfer reactions. Their unique structure, featuring two rhodium atoms bridged by four carboxylate or carboxamidate ligands, creates an electrophilic axial site that readily reacts with diazo compounds to form highly reactive rhodium carbene intermediates. These intermediates can then undergo a range of synthetically useful transformations, including cyclopropanation, carbon-hydrogen (C-H) bond insertion, and ylide formation. The modular nature of the dirhodium core, allowing for the facile exchange of bridging ligands, has enabled the development of a vast library of catalysts with finely tuned steric and electronic properties. This has led to remarkable levels of control over reactivity, regioselectivity, diastereoselectivity, and enantioselectivity, making these catalysts invaluable tools in modern organic synthesis and drug development.

This document provides detailed application notes and experimental protocols for three key carbene transfer reactions catalyzed by dirhodium complexes: cyclopropanation, C-H insertion, and carbonyl ylide formation.

## Catalytic Cycle of Dirhodium-Catalyzed Carbene Transfer

The catalytic cycle for dirhodium-catalyzed carbene transfer reactions generally proceeds through the following key steps: 1) coordination of the diazo compound to an axial site of the dirhodium catalyst, 2) loss of dinitrogen to form a rhodium-associated carbene intermediate, and 3) subsequent reaction of the carbene with a substrate (e.g., an alkene, a C-H bond, or a heteroatom) to form the product and regenerate the catalyst.<sup>[1][2][3]</sup>





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## References

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